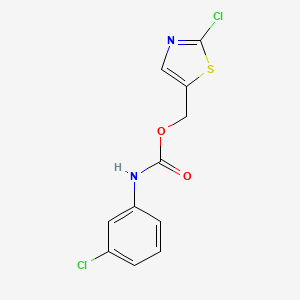

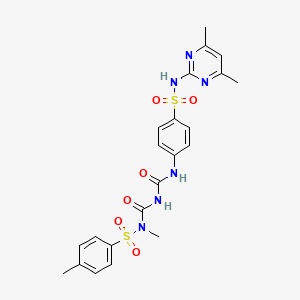

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate" is a chemical entity that belongs to the class of carbamates, which are organic compounds containing a carbamate group (a carbonyl group linked to an amine group). While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs, such as chlorophenyl groups and thiazole rings, have been synthesized and studied for various applications, including as potential antitumor and antifilarial agents, as well as for their antimicrobial activity .

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the use of isocyanates derived from amino acids or other starting materials. For instance, 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates were synthesized using isocyanates and characterized by various spectroscopic techniques . Similarly, the synthesis of a triazolothiadiazole compound with a chlorophenyl group was achieved through different reagents and conditions . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, providing detailed information about its molecular geometry . This technique could be employed to analyze the molecular structure of "this compound" to gain insights into its stereochemistry and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of carbamate compounds can be diverse, depending on their functional groups and molecular structure. For instance, the synthesis of dipeptidyl urea esters from carbamates involves coupling reactions with amino acids . The reactivity of the thiazole and chlorophenyl moieties in the compound of interest could be inferred from related studies, such as the cyclization reactions to form thiohydantoin derivatives or the 1,3-dipolar cycloaddition reactions used to synthesize triazole-carbonyl thiazolidinates .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates and related compounds can be characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry . These methods provide information on the purity, molecular weight, and functional groups present in the compounds. Additionally, the determination of acid dissociation constants using potentiometric titration can reveal the acidity and potential ionization states of the compound . The solubility, melting point, and stability of "this compound" could be predicted based on the properties of structurally similar compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Derivatives: New derivatives of related thiazol compounds have been synthesized, demonstrating the chemical versatility and potential for diverse applications (Szczepański, Tuszewska, & Trotsko, 2020).

- Structural Analysis: Research has been conducted on the structural characterization of isostructural compounds, providing insights into their molecular configurations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Quantum Chemical and Spectroscopic Studies

- Quantum Chemical Calculations: Analysis of similar compounds using quantum chemical methods has been performed, offering a deeper understanding of their electronic properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Pharmacological Applications

- Potential Anticancer Agents: Some derivatives of thiazol compounds have been evaluated for their anticancer activity, showing promising results against specific cancer cell lines (Gomha, Salah, & Abdelhamid, 2014).

- Antimicrobial Properties: Research indicates that thiazol derivatives exhibit antibacterial and antifungal activities, highlighting their potential in fighting infections (Kubba & Rahim, 2018).

Agricultural Applications

- Use in Agriculture: Studies have explored the use of related carbamates in agricultural settings, particularly for the sustained release of fungicides (Campos et al., 2015).

Molecular Docking and Ligand-Protein Interactions

- Molecular Docking Studies: The use of molecular docking to study interactions with different proteins has been an important approach in understanding the biological activity of similar compounds (Viji et al., 2020).

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(4-7)15-11(16)17-6-9-5-14-10(13)18-9/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDDSUWBPXWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)